molecular formula C9H7BrClNO4S2 B14609511 Acetonitrile, bromo[(4-chlorophenyl)sulfonyl](methylsulfonyl)- CAS No. 59099-55-7

Acetonitrile, bromo[(4-chlorophenyl)sulfonyl](methylsulfonyl)-

Cat. No.: B14609511
CAS No.: 59099-55-7
M. Wt: 372.6 g/mol
InChI Key: PMCWJQUWTPUFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile, bromo(4-chlorophenyl)sulfonyl- is a complex organic compound characterized by the presence of multiple functional groups, including a bromo group, a chlorophenyl group, and two sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, bromo(4-chlorophenyl)sulfonyl- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of acetonitrile, followed by the introduction of the (4-chlorophenyl)sulfonyl and methylsulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Acetonitrile, bromo(4-chlorophenyl)sulfonyl- may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, bromo(4-chlorophenyl)sulfonyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

Acetonitrile, bromo(4-chlorophenyl)sulfonyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.

    Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which Acetonitrile, bromo(4-chlorophenyl)sulfonyl- exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows the compound to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of target molecules, leading to changes in biological or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Bromoacetonitrile: Similar in structure but lacks the sulfonyl and chlorophenyl groups.

    4-Bromophenylacetonitrile: Contains a bromophenyl group but lacks the sulfonyl groups.

    Methylsulfonylacetonitrile: Contains a methylsulfonyl group but lacks the bromo and chlorophenyl groups.

Uniqueness

Acetonitrile, bromo(4-chlorophenyl)sulfonyl- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets.

Properties

CAS No.

59099-55-7

Molecular Formula

C9H7BrClNO4S2

Molecular Weight

372.6 g/mol

IUPAC Name

2-bromo-2-(4-chlorophenyl)sulfonyl-2-methylsulfonylacetonitrile

InChI

InChI=1S/C9H7BrClNO4S2/c1-17(13,14)9(10,6-12)18(15,16)8-4-2-7(11)3-5-8/h2-5H,1H3

InChI Key

PMCWJQUWTPUFLD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C#N)(S(=O)(=O)C1=CC=C(C=C1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.